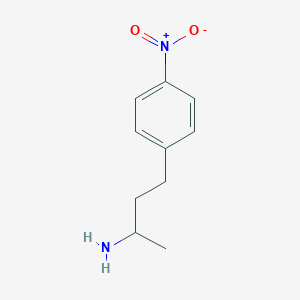

4-(4-Nitrophenyl)butan-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-nitrophenyl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-8(11)2-3-9-4-6-10(7-5-9)12(13)14/h4-8H,2-3,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMYUQVUAZHEQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 4-(4-Nitrophenyl)butan-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 4-(4-Nitrophenyl)butan-2-amine, a key intermediate in various chemical and pharmaceutical research applications. This document provides a comparative analysis of synthetic routes, detailed experimental protocols, and quantitative data to facilitate reproducible and efficient synthesis.

Introduction

This compound is a primary amine containing a nitro-substituted phenyl ring. This structure makes it a valuable building block in the synthesis of more complex molecules, including potential drug candidates and biologically active compounds. The presence of the nitro group allows for further functionalization, such as reduction to an aniline derivative, opening up a wide range of subsequent chemical transformations. This guide focuses on the most common and practical laboratory-scale synthesis of this compound, proceeding through the key intermediate, 4-(4-Nitrophenyl)butan-2-one.

Overview of Synthetic Pathways

The synthesis of this compound is typically achieved in a two-stage process. The first stage involves the formation of the ketone precursor, 4-(4-Nitrophenyl)butan-2-one, from p-nitrobenzaldehyde and acetone. The second stage is the conversion of this ketone to the target primary amine via reductive amination.

Two primary pathways for the synthesis of the ketone intermediate are considered:

-

Pathway A: A direct Claisen-Schmidt condensation to form an unsaturated ketone, followed by selective reduction.

-

Pathway B: An aldol condensation to form a β-hydroxy ketone, followed by dehydration and then reduction.

The final amination step is common to both pathways.

Synthesis of 4-(4-Nitrophenyl)butan-2-one (Precursor)

The synthesis of the key ketone intermediate can be approached by two related methods originating from the base-catalyzed reaction between p-nitrobenzaldehyde and acetone.

Pathway A: Claisen-Schmidt Condensation and Reduction

This pathway involves the direct formation of 4-(4-nitrophenyl)but-3-en-2-one through a Claisen-Schmidt condensation, a variation of the aldol condensation. The resulting α,β-unsaturated ketone is then selectively reduced to the saturated ketone, 4-(4-nitrophenyl)butan-2-one.

Caption: Pathway A: Claisen-Schmidt Condensation Route.

Pathway B: Aldol Condensation, Dehydration, and Reduction

This pathway proceeds through the formation of a stable β-hydroxy ketone intermediate, 4-hydroxy-4-(4-nitrophenyl)butan-2-one, via an aldol condensation. This intermediate is then dehydrated to yield the same α,β-unsaturated ketone as in Pathway A, which is subsequently reduced.

Caption: Pathway B: Aldol Condensation Route.

Quantitative Data for Precursor Synthesis

| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pathway A: Claisen-Schmidt Condensation | p-Nitrobenzaldehyde, Acetone | 10% NaOH | Water/Ethanol | Water Bath | 1 | ~80 | Adapted from[1] |

| Pathway B: Aldol Condensation | p-Nitrobenzaldehyde, Acetone | L-Proline | Aqueous Micellar | Room Temp | 12-24 | Variable | [2] |

| Reduction of Enone | 4-(4-Nitrophenyl)but-3-en-2-one | H₂, Pd/C | Ethanol | Room Temp | 2-4 | >95 | General Knowledge |

Synthesis of this compound (Final Product)

The conversion of 4-(4-nitrophenyl)butan-2-one to the target primary amine is most effectively achieved through reductive amination. Several methods can be employed for this transformation.

Pathway C: Reductive Amination using Sodium Borohydride

A common and convenient laboratory method involves the use of an ammonia source, such as ammonium acetate, and a hydride reducing agent like sodium borohydride. The reaction proceeds through the in-situ formation of an imine, which is then reduced to the amine.

Caption: Pathway C: Reductive Amination with Sodium Borohydride.

Pathway D: Leuckart Reaction

The Leuckart reaction is a classic method for reductive amination that utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent. This one-pot reaction is typically carried out at elevated temperatures.[3][4]

Caption: Pathway D: Leuckart Reaction Route.

Pathway E: Catalytic Hydrogenation

Direct catalytic hydrogenation of the ketone in the presence of ammonia is another viable route. This method often employs a metal catalyst such as Raney Nickel or a palladium catalyst under a hydrogen atmosphere.[5]

Caption: Pathway E: Direct Catalytic Hydrogenation.

Quantitative Data for Amination

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pathway C: Reductive Amination | 4-(4-Nitrophenyl)butan-2-one, Ammonium Acetate | Sodium Borohydride | Methanol | 0 to Room Temp | 12-24 | 60-80 | Adapted from[1][6] |

| Pathway D: Leuckart Reaction | 4-(4-Nitrophenyl)butan-2-one | Ammonium Formate | Neat | 160-180 | 6-12 | 50-70 | Adapted from[3][4] |

| Pathway E: Catalytic Hydrogenation | 4-(4-Nitrophenyl)butan-2-one, Ammonia | H₂, Raney Nickel | Ethanol | 50-100 | 4-8 | 70-90 | Adapted from[5] |

Experimental Protocols

Synthesis of 4-(4-Nitrophenyl)but-3-en-2-one (Precursor for Pathway A)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 15.1 g (0.1 mol) of p-nitrobenzaldehyde in 100 mL of ethanol.

-

Addition of Acetone: To this solution, add 8.7 mL (0.12 mol) of acetone.

-

Base Addition: While stirring, slowly add 20 mL of a 10% aqueous sodium hydroxide solution.

-

Reaction: Stir the mixture at room temperature for 2-3 hours. A yellow precipitate will form.

-

Work-up: Filter the precipitate and wash with cold water until the washings are neutral.

-

Purification: Recrystallize the crude product from ethanol to yield yellow crystals of 4-(4-nitrophenyl)but-3-en-2-one.

Synthesis of 4-(4-Nitrophenyl)butan-2-one (Reduction of Enone)

-

Reaction Setup: In a hydrogenation vessel, dissolve 9.55 g (0.05 mol) of 4-(4-nitrophenyl)but-3-en-2-one in 150 mL of ethanol.

-

Catalyst Addition: Add 0.5 g of 10% Palladium on carbon (Pd/C) to the solution.

-

Hydrogenation: Place the vessel under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Evaporate the solvent under reduced pressure to obtain 4-(4-nitrophenyl)butan-2-one as a pale yellow solid or oil.

Synthesis of this compound (Reductive Amination - Pathway C)

-

Reaction Setup: In a round-bottom flask, dissolve 9.65 g (0.05 mol) of 4-(4-nitrophenyl)butan-2-one in 200 mL of anhydrous methanol.

-

Ammonia Source: Add 38.5 g (0.5 mol) of ammonium acetate and stir until dissolved.

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Reducing Agent Addition: Slowly add 3.8 g (0.1 mol) of sodium borohydride in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction by the slow addition of 50 mL of water. Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extraction: Add 100 mL of 2M sodium hydroxide solution and extract with dichloromethane (3 x 75 mL).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be further purified by column chromatography or distillation under reduced pressure.

Conclusion

The synthesis of this compound can be reliably achieved through a two-stage process. The Claisen-Schmidt condensation followed by catalytic hydrogenation provides an efficient route to the key ketone intermediate. For the final amination step, reductive amination using sodium borohydride and ammonium acetate offers a practical and high-yielding laboratory method. The choice of pathway may depend on the available equipment and desired scale of the synthesis. The protocols and data presented in this guide provide a comprehensive resource for the successful synthesis of this versatile chemical intermediate.

References

- 1. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]

- 2. Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline | Semantic Scholar [semanticscholar.org]

- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. Sciencemadness Discussion Board - reductive amination using ammonium acetate/NaBH4 - Powered by XMB 1.9.11 [sciencemadness.org]

Navigating the Synthesis and Identification of 4-(4-Nitrophenyl)butan-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the precursor, 4-(4-Nitrophenyl)butan-2-one, including its identifiers and key properties. Furthermore, it outlines a detailed experimental pathway for the synthesis of the target compound, 4-(4-Nitrophenyl)butan-2-amine, via reductive amination.

Precursor: 4-(4-Nitrophenyl)butan-2-one

The logical starting point for the synthesis of this compound is its corresponding ketone, 4-(4-Nitrophenyl)butan-2-one. This compound is well-documented and serves as a critical intermediate.

Identifiers for 4-(4-Nitrophenyl)butan-2-one

| Identifier Type | Value |

| CAS Number | 30780-19-9 |

| PubChem CID | 12235672 |

| Molecular Formula | C₁₀H₁₁NO₃ |

| Molecular Weight | 193.20 g/mol |

| IUPAC Name | 4-(4-nitrophenyl)butan-2-one |

| InChI | InChI=1S/C10H11NO3/c1-8(12)2-3-9-4-6-10(7-5-9)11(13)14/h4-7H,2-3H2,1H3 |

| InChIKey | BQCIKEHCNRRAKU-UHFFFAOYSA-N |

| SMILES | CC(=O)CCC1=CC=C(C=C1)--INVALID-LINK--[O-] |

Physical and Chemical Properties of 4-(4-Nitrophenyl)butan-2-one

| Property | Value |

| Molecular Weight | 193.20 g/mol |

| Exact Mass | 193.07389321 Da[1] |

| Appearance | Solid (at room temperature) |

| Computed XLogP3 | 2.1 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bond Count | 3 |

Synthesis of this compound

The transformation of 4-(4-Nitrophenyl)butan-2-one to this compound can be efficiently achieved through a process known as reductive amination. This widely used method in organic synthesis involves the conversion of a carbonyl group to an amine via an intermediate imine.[2]

Experimental Protocol: Reductive Amination

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and desired scale.

Materials:

-

4-(4-Nitrophenyl)butan-2-one

-

Ammonia (or an ammonium salt such as ammonium acetate)

-

Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation)[3][4]

-

Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

-

Acid catalyst (e.g., acetic acid, if required)

Procedure:

-

Imine Formation: Dissolve 4-(4-Nitrophenyl)butan-2-one in an appropriate anhydrous solvent. Add a source of ammonia, typically in excess, to the solution. If necessary, a catalytic amount of an acid can be added to facilitate the formation of the imine intermediate. This reaction is often carried out at room temperature with stirring.

-

Reduction: Once the imine has formed (which can be monitored by techniques such as TLC or GC-MS), the reducing agent is introduced to the reaction mixture. Sodium cyanoborohydride is a common choice as it is selective for the imine in the presence of the ketone.[3] The reduction is typically performed at room temperature or slightly below.

-

Work-up and Purification: After the reaction is complete, the mixture is quenched, typically with water or a dilute acid. The product is then extracted into an organic solvent. The organic layers are combined, washed, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography, to yield pure this compound.

Logical Workflow for the Synthesis

Caption: Synthetic workflow for this compound.

Signaling Pathways and Biological Activity

Currently, there is no specific information in the public domain regarding the signaling pathways or biological activities of this compound. Research into this compound would be required to elucidate its pharmacological profile. The biological activity of the related compound, 4-Hydroxy-4-(4-nitrophenyl)butan-2-one, has been noted for its potential as an enzyme inhibitor.[5]

Conclusion

While this compound is not a readily cataloged chemical, its synthesis from the known precursor 4-(4-Nitrophenyl)butan-2-one is a straightforward process for researchers in drug development and organic synthesis. The reductive amination protocol outlined in this guide provides a reliable method for its preparation, opening avenues for further investigation into its chemical and biological properties. The data and protocols presented here serve as a foundational resource for scientists interested in this and related compounds.

References

- 1. 4-(4-Nitrophenyl)butan-2-one | C10H11NO3 | CID 12235672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Buy 4-Hydroxy-4-(4-nitrophenyl)butan-2-one | 57548-40-0 [smolecule.com]

Spectroscopic and Synthetic Profile of 4-(4-Nitrophenyl)butan-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of the compound 4-(4-Nitrophenyl)butan-2-amine. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines detailed, generalized experimental protocols for its synthesis via reductive amination and for the acquisition of the corresponding spectroscopic data. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development by providing a foundational dataset and methodological framework for the study of this and structurally related compounds.

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopic theory and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.15 | Doublet (d) | 2H | Ar-H (ortho to NO₂) |

| ~ 7.35 | Doublet (d) | 2H | Ar-H (meta to NO₂) |

| ~ 3.10 | Sextet | 1H | CH-NH₂ |

| ~ 2.80 | Triplet (t) | 2H | Ar-CH₂ |

| ~ 1.70 | Multiplet (m) | 2H | CH₂-CH |

| ~ 1.50 | Broad Singlet | 2H | NH₂ |

| ~ 1.20 | Doublet (d) | 3H | CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 150.0 | Quaternary | Ar-C (ipso to NO₂) |

| ~ 146.5 | Quaternary | Ar-C (ipso to butyl chain) |

| ~ 129.5 | Tertiary | Ar-CH (meta to NO₂) |

| ~ 124.0 | Tertiary | Ar-CH (ortho to NO₂) |

| ~ 48.0 | Tertiary | CH-NH₂ |

| ~ 40.0 | Secondary | Ar-CH₂ |

| ~ 35.0 | Secondary | CH₂-CH |

| ~ 23.0 | Primary | CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400-3250 | Medium, Broad (two bands) | N-H Stretch | Primary Amine |

| 3110-3030 | Medium | C-H Stretch | Aromatic |

| 2960-2850 | Medium | C-H Stretch | Aliphatic |

| 1600, 1475 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1590-1650 | Medium | N-H Bend | Primary Amine |

| 1520, 1345 | Strong | N-O Asymmetric & Symmetric Stretch | Nitro Group |

| 850 | Strong | C-H Bend | p-disubstituted Aromatic |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment | Notes |

| 194 | [M]⁺ | Molecular Ion |

| 179 | [M-CH₃]⁺ | Loss of a methyl group |

| 150 | [M-C₂H₅N]⁺ | Alpha-cleavage, loss of ethylamine radical |

| 136 | [C₇H₆NO₂]⁺ | Benzylic cleavage |

| 120 | [C₇H₆N]⁺ | Loss of NO₂ from benzylic fragment |

| 44 | [C₂H₆N]⁺ | Alpha-cleavage, ethylamine cation |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis: Reductive Amination of 4-(4-Nitrophenyl)butan-2-one

This procedure outlines a one-pot reductive amination using sodium cyanoborohydride.

-

Reaction Setup: To a solution of 4-(4-nitrophenyl)butan-2-one (1 equivalent) in methanol, add ammonium acetate (10-20 equivalents).

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents) portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of 2M HCl. Basify the aqueous layer with 2M NaOH until a pH of >10 is achieved.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of an internal standard (e.g., TMS).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Key parameters to set include the spectral width, acquisition time, and relaxation delay. Typically, 16-64 scans are sufficient.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary.

-

Sample Preparation (ATR): Place a small amount of the neat sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, this can be done via Gas Chromatography (GC-MS) or by direct infusion.

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).

Workflow Visualization

The following diagram illustrates the logical workflow from the synthesis of the target compound to its comprehensive spectroscopic characterization.

Caption: Synthesis and Spectroscopic Analysis Workflow.

A Literature Review on 4-(4-Nitrophenyl)butan-2-amine and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a comprehensive literature review on the synthesis and potential biological activities of 4-(4-Nitrophenyl)butan-2-amine and its analogs. It is important to note that this specific compound is not extensively documented in publicly available scientific literature. Therefore, this guide provides a detailed overview of the synthesis of its precursors and proposes established synthetic methodologies for its preparation. The biological context is inferred from the analysis of structurally related compounds. All experimental protocols provided are based on established chemical reactions and should be adapted and optimized under appropriate laboratory settings.

Introduction

This compound is a substituted aminobutane derivative with a chemical structure that suggests potential psychoactive and biological properties, owing to its similarity to amphetamine and its analogs. The presence of a nitrophenyl group can significantly influence its pharmacokinetic and pharmacodynamic profile. This technical guide aims to provide a thorough literature review of the synthesis of this compound and its potential analogs, alongside a discussion of possible biological activities based on related structures.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, beginning with the formation of a ketone precursor, followed by reductive amination.

Synthesis of the Ketone Precursor: 4-(4-Nitrophenyl)butan-2-one

The most common route to the ketone precursor, 4-(4-nitrophenyl)butan-2-one, involves an aldol condensation reaction.

Experimental Protocol: Aldol Condensation for 4-hydroxy-4-(4-nitrophenyl)butan-2-one

This protocol is based on established methods for aldol condensation.

-

Materials: 4-Nitrobenzaldehyde, Acetone, Sodium Hydroxide (NaOH), Ethanol, Water, Diethyl ether, Magnesium sulfate (MgSO₄), Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve 4-nitrobenzaldehyde (1 equivalent) in a mixture of ethanol and water.

-

Cool the solution in an ice bath and add a solution of sodium hydroxide (1.1 equivalents) in water dropwise with constant stirring.

-

Add acetone (10 equivalents) to the reaction mixture and continue stirring at room temperature for 24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 4-hydroxy-4-(4-nitrophenyl)butan-2-one.

-

Purify the crude product by column chromatography on silica gel.

-

The resulting 4-hydroxy-4-(4-nitrophenyl)butan-2-one can then be dehydrated to 4-(4-nitrophenyl)but-3-en-2-one, followed by reduction to yield 4-(4-nitrophenyl)butan-2-one. A more direct route to 4-(4-nitrophenyl)butan-2-one may also be possible under specific aldol condensation conditions that favor dehydration.

Reductive Amination to this compound

The conversion of the ketone precursor to the target amine can be achieved via reductive amination. Several methods are applicable, with the Leuckart reaction and sodium borohydride-mediated reduction being common choices.

Experimental Protocol: Reductive Amination via Leuckart Reaction

The Leuckart reaction utilizes ammonium formate or formamide as both the amine source and the reducing agent.[1]

-

Materials: 4-(4-Nitrophenyl)butan-2-one, Ammonium formate, Formic acid, Hydrochloric acid, Sodium hydroxide, Diethyl ether.

-

Procedure:

-

In a round-bottom flask, mix 4-(4-nitrophenyl)butan-2-one (1 equivalent) with a large excess of ammonium formate (3-5 equivalents).

-

Heat the mixture to 160-185°C for 6-12 hours.

-

Monitor the reaction by TLC.

-

After cooling, add concentrated hydrochloric acid to the reaction mixture and heat under reflux to hydrolyze the intermediate formamide.

-

Basify the solution with aqueous sodium hydroxide.

-

Extract the product, this compound, with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the amine by distillation under reduced pressure or by column chromatography.

-

Experimental Protocol: Reductive Amination using Sodium Borohydride

This method involves the formation of an imine intermediate followed by its reduction.

-

Materials: 4-(4-Nitrophenyl)butan-2-one, Ammonia (or ammonium chloride), Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN), Methanol, Hydrochloric acid, Sodium hydroxide, Diethyl ether.

-

Procedure:

-

Dissolve 4-(4-nitrophenyl)butan-2-one (1 equivalent) in methanol.

-

Add a solution of ammonia in methanol (or ammonium chloride and a base like triethylamine) to the ketone solution.

-

Stir the mixture at room temperature to form the imine intermediate.

-

Cool the reaction mixture in an ice bath and add sodium borohydride (or sodium cyanoborohydride for better selectivity) portion-wise.

-

Allow the reaction to proceed for several hours at room temperature.

-

Quench the reaction by the slow addition of water.

-

Acidify the mixture with dilute hydrochloric acid and then basify with sodium hydroxide.

-

Extract the product with diethyl ether.

-

Wash the organic layer, dry it, and concentrate it to yield the crude amine.

-

Purify by appropriate methods.

-

Analogs of this compound

Analogs can be synthesized by modifying the starting materials or the synthetic route.

-

Substitution on the Phenyl Ring: Using substituted 4-nitrobenzaldehydes in the initial aldol condensation can introduce various functional groups on the phenyl ring.

-

Variation of the Amine Group: Employing primary or secondary amines instead of ammonia in the reductive amination step can lead to N-substituted analogs.

-

Modification of the Butane Chain: Using different ketones in the aldol condensation can alter the length and substitution of the alkyl chain.

Potential Biological Activity and Signaling Pathways (Hypothetical)

Due to the lack of direct studies on this compound, its biological activity can only be inferred from its structural similarity to amphetamine and other phenethylamine derivatives.[2][3] Amphetamines are known to act as central nervous system stimulants by increasing the levels of catecholamine neurotransmitters, such as dopamine and norepinephrine, in the synaptic cleft.[4]

The presence of a nitro group can significantly alter the compound's properties. Nitroaromatic compounds are known to have a wide range of biological activities, including antimicrobial and cytotoxic effects.[5] The nitro group is a strong electron-withdrawing group, which can affect the compound's interaction with biological targets and its metabolic fate.

Hypothetical Signaling Pathway:

Based on the amphetamine-like core structure, this compound could potentially interact with monoamine transporters, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET). It might act as a competitive substrate for these transporters, leading to an increase in the extracellular concentrations of dopamine and norepinephrine. This, in turn, would activate postsynaptic dopamine and adrenergic receptors, leading to downstream signaling cascades.

Data Presentation

As no quantitative biological data for this compound has been found in the literature, a data table cannot be provided at this time. Future studies are required to determine key parameters such as IC₅₀ values, binding affinities, and pharmacokinetic profiles.

Visualizations

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Hypothetical Signaling Pathway

Caption: Hypothetical signaling pathway for this compound.

Conclusion

While this compound is not a well-characterized compound, this technical guide provides a comprehensive overview of its plausible synthesis based on established chemical principles. The proposed synthetic route, involving an initial aldol condensation followed by reductive amination, offers a clear pathway for its laboratory preparation. The discussion on its potential analogs opens avenues for future structure-activity relationship studies. The hypothetical biological activities and signaling pathways, drawn from its structural similarity to known psychoactive compounds, provide a starting point for pharmacological investigation. Further research is imperative to isolate, characterize, and evaluate the biological profile of this compound to understand its therapeutic potential and mechanism of action.

References

- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Amphetamine, past and present – a pharmacological and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]

Thermochemical properties of "4-(4-Nitrophenyl)butan-2-amine"

An In-depth Technical Guide on the Thermochemical Properties of 4-(4-Nitrophenyl)butan-2-amine

Introduction

This compound is a substituted aliphatic amine containing a nitroaromatic moiety. The presence of both an amino group and a nitro group on a flexible butyl chain suggests a molecule with potential applications in pharmaceutical development and materials science. The nitro group, a strong electron-withdrawing group, significantly influences the electronic properties and reactivity of the molecule, while the chiral amine center introduces stereochemical considerations. Understanding the thermochemical properties of this compound is crucial for its safe handling, process development, and for predicting its stability and reactivity. This guide provides a theoretical and practical framework for researchers, scientists, and drug development professionals interested in the thermochemical characteristics of this compound.

Predicted Thermochemical Properties

Due to the absence of direct experimental data for this compound, its thermochemical properties can be estimated by examining data from analogous compounds. Key structural fragments for comparison include aniline, p-nitroaniline, aminophenols, and amphetamine analogues.

Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a critical parameter for assessing the thermodynamic stability of a compound. For this compound, the presence of the nitro group is expected to make the enthalpy of formation less negative (or more positive) compared to its non-nitrated counterpart, indicating lower thermodynamic stability. The explosive nature of some nitro compounds is due to their high positive enthalpies of formation and the exergonic decomposition to stable products like N₂, CO₂, and H₂O[1][2].

Table 1: Standard Enthalpy of Formation (ΔfH°solid) for Structurally Related Compounds

| Compound | Molecular Formula | ΔfH°solid (kJ/mol) | Reference |

| Aniline | C₆H₅NH₂ | +31.3 | [3] |

| p-Nitroaniline | C₆H₄(NO₂)NH₂ | -56.5 | [4] |

| 4-Aminophenol | C₆H₄(OH)NH₂ | -190.6 | [5][6][7] |

| 2-Aminophenol | C₆H₄(OH)NH₂ | -201.2 | [8] |

Based on these values, the introduction of a nitro group to aniline significantly lowers the enthalpy of formation. Computational studies on nitroaromatics have shown that substituting a nitro group with an amino or hydroxyl group generally leads to a lower heat of formation[9][10].

Heat Capacity

The heat capacity (Cp) of a substance is the amount of heat required to raise its temperature by one degree. It is a fundamental property for heat transfer calculations in chemical processes. The heat capacity of this compound is expected to be in a similar range to other substituted anilines and aromatic compounds of comparable molecular weight.

Table 2: Molar Heat Capacity (Cp,solid) for Structurally Related Compounds

| Compound | Molecular Formula | Cp,solid (J/mol·K) at 298.15 K | Reference |

| Aniline | C₆H₅NH₂ | 149.4 | [3] |

| p-Nitroaniline | C₆H₄(NO₂)NH₂ | 158.2 | [4] |

| N-(2-cyanoethyl) aniline | C₉H₁₀N₂ | ~220 (liquid) | [11] |

Enthalpy of Vaporization and Sublimation

The enthalpy of vaporization (ΔvapH°) and sublimation (ΔsubH°) are important for understanding the phase behavior of a compound. For amphetamine analogs, which share the phenylethylamine backbone, these values have been determined experimentally and computationally[12][13][14].

Table 3: Enthalpy of Vaporization for Structurally Related Compounds

| Compound | Molecular Formula | ΔvapH° (kJ/mol) at 298.15 K | Reference |

| Aniline | C₆H₅NH₂ | 55.8 | [3] |

| N-Ethylamphetamine | C₁₁H₁₇N | 62.4 ± 4.4 | [12][13] |

The presence of the polar nitro and amino groups in this compound suggests that it will have a relatively high enthalpy of vaporization due to strong intermolecular interactions.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from 4-(4-nitrophenyl)butan-2-one. This precursor can be synthesized via methods such as the aldol condensation of p-nitrobenzaldehyde and acetone followed by reduction.

This can be achieved by the hydrogenation of 4-(4-nitrophenyl)but-3-en-2-one, which is prepared by the Claisen-Schmidt condensation of p-nitrobenzaldehyde and acetone[15].

Reductive amination is a versatile method for the synthesis of amines from ketones or aldehydes[16][17].

Materials and Reagents:

-

4-(4-Nitrophenyl)butan-2-one

-

Ammonium acetate or ammonia

-

Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol

-

Dichloromethane

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 4-(4-nitrophenyl)butan-2-one (1 equivalent) and a suitable amine source such as ammonium acetate (10-20 equivalents) in methanol in a round-bottom flask.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

-

Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 equivalents) portion-wise. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl until the solution is acidic.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add dichloromethane to the residue and transfer the mixture to a separatory funnel.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel.

Determination of Thermochemical Properties

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature[18][19][20]. It can be used to determine melting point, enthalpy of fusion, and to study thermal stability and decomposition.

Experimental Protocol:

-

Accurately weigh 1-5 mg of this compound into an aluminum DSC pan.

-

Seal the pan hermetically. An empty sealed pan is used as the reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the heat flow as a function of temperature.

-

The melting point is determined from the onset of the melting endotherm, and the enthalpy of fusion is calculated from the area of the peak.

-

To study decomposition, the experiment is continued to higher temperatures until an exothermic decomposition peak is observed.

Combustion calorimetry is used to determine the enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be calculated using Hess's law[6].

Experimental Protocol:

-

A precisely weighed pellet of the sample (0.5-1.0 g) is placed in a crucible inside a combustion bomb.

-

The bomb is pressurized with pure oxygen (e.g., to 30 atm).

-

The bomb is placed in a calorimeter containing a known amount of water.

-

The sample is ignited electrically, and the temperature change of the water is measured accurately.

-

The heat of combustion is calculated from the temperature rise and the known heat capacity of the calorimeter system.

-

Corrections are made for the heat of formation of nitric acid and any unburned carbon.

Structure-Property Relationships and Stability Considerations

The thermochemical properties of this compound are intrinsically linked to its molecular structure.

-

Nitro Group: The strongly electron-withdrawing nitro group destabilizes the molecule, leading to a higher (less negative) enthalpy of formation. It also provides a pathway for exothermic decomposition, a key characteristic of many nitroaromatic compounds[1][2][18]. The thermal stability of nitro-containing compounds can be significantly influenced by impurities[18].

-

Amino Group: The amino group can participate in hydrogen bonding, which will increase the intermolecular forces and thus raise the boiling point and enthalpy of vaporization.

-

Alkyl Chain: The flexible butyl chain provides conformational freedom, which can influence the crystal packing and, consequently, the melting point and enthalpy of fusion.

Conclusion

While direct experimental data for this compound is currently lacking, a robust understanding of its likely thermochemical properties can be developed through the analysis of structurally related compounds. This guide provides a foundational framework for researchers by outlining a plausible synthetic route, detailing experimental protocols for thermochemical characterization, and discussing the key structure-property relationships. The provided methodologies and comparative data will be invaluable for any future investigation into this and similar nitro-containing amine compounds, ensuring both safe handling and a deeper understanding of their chemical behavior.

References

- 1. lkouniv.ac.in [lkouniv.ac.in]

- 2. Nitro compound - Wikipedia [en.wikipedia.org]

- 3. Aniline [webbook.nist.gov]

- 4. p-Nitroaniline [webbook.nist.gov]

- 5. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 6. Phenol, 4-amino- [webbook.nist.gov]

- 7. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Aminophenol - Wikipedia [en.wikipedia.org]

- 9. Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. prepchem.com [prepchem.com]

- 16. Reductive amination - Wikipedia [en.wikipedia.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. savemyexams.com [savemyexams.com]

- 20. Epoxy - Wikipedia [en.wikipedia.org]

Safety and Handling of 4-(4-Nitrophenyl)butan-2-amine: A Technical Guide

This technical guide provides an in-depth overview of the potential hazards, handling procedures, and safety precautions for 4-(4-Nitrophenyl)butan-2-amine, intended for researchers, scientists, and professionals in drug development. Due to the limited availability of data for this specific molecule, this guide synthesizes information from analogous chemical structures to provide a robust framework for safe handling and use.

General Safety Information

Nitroaromatic compounds are recognized for their potential toxicity, and aromatic amines can be readily absorbed through the skin.[1] Many nitroaromatic compounds are considered toxic and mutagenic.[2] The primary hazards associated with compounds of this class include skin irritation, serious eye irritation, and respiratory irritation.[3]

General Precautions:

-

Avoid breathing dust, mist, or spray.[3]

-

Wash skin thoroughly after handling.

-

Use only in a well-ventilated area or outdoors.[3]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[3]

-

Do not eat, drink, or smoke when using this product.

Hazard Identification and Classification

Based on data from structurally similar compounds, this compound should be handled as a hazardous substance. The following table summarizes the potential hazard classifications based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals), extrapolated from "4-(4-Nitrophenyl)pyrimidin-2-amine".

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3] |

| Acute Toxicity (Oral) | Category 4 (Assumed) | H302: Harmful if swallowed |

Physical and Chemical Properties

Quantitative data for this compound is not available. The following table presents data for related compounds to provide an estimate of its properties.

| Property | 4-(4-Nitrophenyl)pyrimidin-2-amine | 4-hydroxy-4-(4-nitrophenyl)butan-2-one | 4-(4-Hydroxyphenyl)butan-2-one |

| Molecular Formula | C10H8N4O2[3] | C10H11NO4[4][5] | C10H12O2 |

| Molecular Weight | 216.20 g/mol | 209.202 g/mol [4][5] | 164.20 g/mol |

| CAS Number | 99361-84-9[3] | 57548-40-0[5] | 5471-51-2 |

Experimental Protocols

Specific experimental protocols for the synthesis and handling of this compound are not documented in available literature. The following is a generalized protocol for the safe handling of a potent, powdered chemical compound, which should be adapted based on a site-specific risk assessment.

Protocol: Safe Handling of Potentially Hazardous Chemical Powders

-

Preparation:

-

Don all appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield.

-

Ensure a calibrated analytical balance is located within a certified chemical fume hood.

-

Verify that the chemical fume hood is functioning correctly.

-

Prepare all necessary equipment (spatulas, weighing paper, vials) within the fume hood to minimize movement of the powder.

-

-

Weighing and Aliquoting:

-

Carefully open the container of this compound inside the fume hood.

-

Use a clean, designated spatula to transfer the desired amount of powder onto weighing paper.

-

Avoid generating dust. If dust is observed, pause and allow it to settle before proceeding.

-

Once the desired mass is weighed, carefully transfer the powder to a labeled, sealable container.

-

-

Dissolution:

-

If preparing a solution, add the solvent to the vessel containing the powder within the fume hood.

-

Cap the vessel securely and mix using a vortex or sonicator until fully dissolved.

-

-

Cleanup:

-

Decontaminate all surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

-

Dispose of all contaminated materials (weighing paper, gloves, etc.) in a designated hazardous waste container.

-

-

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Logical and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key logical relationships and workflows for handling chemicals with limited safety data.

Caption: Logical workflow for hazard assessment of a chemical with limited safety data.

Caption: General experimental workflow for the safe handling of powdered chemical substances.

Toxicology and Biological Effects

The toxicological profile of this compound has not been specifically determined. However, nitroaromatic compounds, as a class, are known to be toxic and mutagenic.[2][6] The nitro group can be reduced in vivo to form reactive intermediates that may lead to cellular damage. Aromatic amines are often associated with carcinogenicity.[1][6] Therefore, it is prudent to assume that this compound may exhibit similar toxicological properties.

Storage and Disposal

Storage:

-

Store in a dry, cool, and well-ventilated place.[3]

-

Keep the container tightly closed when not in use.

-

Incompatible materials include strong oxidizing agents.

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations.

-

It is recommended to use a licensed professional waste disposal service.

This guide serves as a starting point for the safe handling of this compound. All laboratory personnel should be thoroughly trained on the potential hazards and the established handling protocols before commencing any work with this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synquestlabs.com [synquestlabs.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 4-Hydroxy-4-(4-nitrophenyl)butan-2-one | C10H11NO4 | CID 9855826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. :: Environmental Analysis Health and Toxicology [eaht.org]

Methodological & Application

Application Note: Chiral HPLC Method Development for the Enantiomeric Separation of 4-(4-Nitrophenyl)butan-2-amine

AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note outlines a systematic approach for the development of a chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 4-(4-Nitrophenyl)butan-2-amine. The protocol covers initial screening of chiral stationary phases (CSPs) and mobile phases, followed by method optimization to achieve baseline separation of the enantiomers. This methodology is crucial for the accurate determination of enantiomeric purity in research, development, and quality control settings.

Introduction

This compound is a chiral amine containing a stereogenic center, making the separation and quantification of its enantiomers essential for pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Chiral HPLC is a widely used and effective technique for resolving enantiomers.[1][2] The development of a robust chiral HPLC method typically involves screening a variety of chiral stationary phases and mobile phase conditions to identify the optimal parameters for separation.[3][4] This document provides a detailed protocol for a systematic method development strategy.

Experimental

-

HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector is required.

-

Chiral Columns (for screening):

-

Polysaccharide-based CSPs (e.g., CHIRALPAK® AD-H, CHIRALCEL® OD-H)

-

Macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC® V)

-

-

Solvents and Reagents: HPLC grade n-Hexane, 2-Propanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN), Diethylamine (DEA), and Trifluoroacetic acid (TFA).

-

Sample: Racemic this compound standard.

A stock solution of racemic this compound is prepared by dissolving an appropriate amount of the standard in the initial mobile phase to a final concentration of 1.0 mg/mL. This stock solution is then diluted to a working concentration of 0.1 mg/mL for injection.

Method Development Strategy

A systematic screening approach is employed to identify the most suitable chiral stationary phase and mobile phase combination. The strategy involves a multi-step process from initial screening to final method optimization.

Diagram: Chiral HPLC Method Development Workflow

Caption: Workflow for Chiral HPLC Method Development.

The initial screening is designed to quickly identify a suitable combination of a chiral stationary phase and a mobile phase that shows some degree of enantiomeric separation.

Protocol for Initial Screening:

-

Column Equilibration: Equilibrate the selected chiral column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Injection: Inject 10 µL of the 0.1 mg/mL working standard solution.

-

Detection: Monitor the chromatogram at a wavelength of 254 nm, which is appropriate for the nitrophenyl group.

-

Data Evaluation: Assess the chromatogram for any peak splitting or separation, indicating chiral recognition.

-

Systematic Screening: Repeat steps 1-4 for each column and mobile phase combination outlined in the screening tables below. For basic compounds like this compound, the addition of a basic modifier like diethylamine (DEA) is often necessary in normal phase mode to improve peak shape and achieve separation.[5]

Table 1: Normal Phase Screening Conditions

| Parameter | Condition |

| Columns | CHIRALPAK® AD-H, CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase A | n-Hexane / IPA / DEA (90:10:0.1, v/v/v) |

| Mobile Phase B | n-Hexane / EtOH / DEA (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

Table 2: Reversed Phase Screening Conditions

| Parameter | Condition |

| Columns | CHIRALPAK® AD-H, CHIRALCEL® OD-H, CHIROBIOTIC® V (250 x 4.6 mm, 5 µm) |

| Mobile Phase A | ACN / Water / TFA (50:50:0.1, v/v/v) |

| Mobile Phase B | MeOH / Water / TFA (50:50:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

Once a promising stationary phase and mobile phase system is identified from the initial screening (i.e., partial separation is observed), the next step is to optimize the method to achieve baseline resolution (Rs > 1.5).

Protocol for Method Optimization:

-

Select the Best Condition: Choose the column and mobile phase combination that provided the best initial separation.

-

Optimize Mobile Phase Composition:

-

Vary the ratio of the organic modifier (e.g., IPA in normal phase, ACN in reversed phase) in increments of 5% to improve resolution.

-

Adjust the concentration of the additive (e.g., DEA or TFA) to improve peak shape and resolution.

-

-

Optimize Temperature:

-

Analyze the sample at different column temperatures (e.g., 15 °C, 25 °C, 35 °C). Lower temperatures often improve chiral selectivity.

-

-

Optimize Flow Rate:

-

Evaluate the effect of lower flow rates (e.g., 0.8 mL/min, 0.5 mL/min) as chiral separations can sometimes benefit from reduced flow rates.

-

-

Final Method Validation: Once optimal conditions are established, perform replicate injections to confirm the reproducibility of the method.

Expected Results

The screening process is expected to identify at least one column-mobile phase combination that provides partial or full separation of the enantiomers of this compound. Subsequent optimization should lead to a robust method with baseline resolution. A hypothetical optimized method's parameters are presented in Table 3, and the expected quantitative results in Table 4.

Table 3: Example of an Optimized Chiral HPLC Method

| Parameter | Optimized Condition |

| Column | CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / IPA / DEA (85:15:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Temperature | 20 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Table 4: Expected Performance of the Optimized Method

| Parameter | Enantiomer 1 | Enantiomer 2 |

| Retention Time (min) | ~ 12.5 | ~ 14.8 |

| Resolution (Rs) | \multicolumn{2}{c | }{> 1.8} |

| Tailing Factor | < 1.2 | < 1.2 |

| Theoretical Plates (N) | > 3000 | > 3000 |

Diagram: Logical Relationship of Optimization Parameters

Caption: Interplay of Optimization Parameters.

Conclusion

The systematic approach to chiral HPLC method development described in this application note provides a reliable framework for achieving the enantiomeric separation of this compound. By systematically screening a selection of appropriate chiral stationary phases and mobile phases, followed by a logical optimization process, a robust and reproducible method suitable for quality control and research purposes can be developed.

References

- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 2. mdpi.com [mdpi.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]

- 5. chromatographyonline.com [chromatographyonline.com]

Use of "4-(4-Nitrophenyl)butan-2-amine" as a chiral auxiliary

Based on the comprehensive search, there is no direct information available in the provided results detailing the use of "4-(4-Nitrophenyl)butan-2-amine" as a chiral auxiliary. The search results primarily focus on the synthesis of related compounds like 4-hydroxy-4-(4-nitrophenyl)butan-2-one and the application of well-established chiral auxiliaries and catalysts such as L-proline, oxazolidinones, and tert-butanesulfinamide in asymmetric synthesis.

Therefore, creating detailed Application Notes and Protocols specifically for "this compound" as a chiral auxiliary is not possible with the current information. The general principles of chiral auxiliary-based asymmetric synthesis are well-documented, but their specific application with the requested compound is not described in the search results.

To provide a helpful response, it would be necessary to find literature that specifically investigates the use of "this compound" for this purpose. Without such information, any generated content would be speculative and not based on scientific evidence.

Application Notes and Protocols: 4-(4-Nitrophenyl)butan-2-amine in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 4-(4-Nitrophenyl)butan-2-amine as a key intermediate in the development of pharmaceutical compounds. This document includes detailed experimental protocols, data summaries, and workflow diagrams to facilitate its use in a research and development setting.

Introduction

This compound is a versatile chemical building block characterized by a chiral amine center and a nitrophenyl group. The presence of these functional groups allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications. The nitro group can be readily reduced to an amine, which can then be further functionalized, while the secondary amine provides a site for amide bond formation, alkylation, or participation in other coupling reactions. This dual functionality makes it an attractive starting material for the generation of compound libraries for drug discovery.

While direct applications in the synthesis of currently marketed drugs are not extensively documented in publicly available literature, the structural motif of 4-phenylbutan-2-amine is present in various biologically active compounds. This suggests the potential of this compound as a key intermediate for novel therapeutic agents, particularly in the areas of kinase inhibition and dopamine receptor modulation.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 4-nitrobenzaldehyde and acetone. The initial step involves an aldol condensation to form 4-hydroxy-4-(4-nitrophenyl)butan-2-one, which is then converted to the target amine via reductive amination.

Synthesis of 4-hydroxy-4-(4-nitrophenyl)butan-2-one

The aldol condensation of 4-nitrobenzaldehyde with acetone is a well-established reaction. Various catalytic systems can be employed to promote this transformation.

Diagram of the Synthesis of the Precursor

Caption: Synthesis of the ketone precursor.

Experimental Protocol: L-Proline Catalyzed Aldol Condensation

This protocol describes a representative method for the synthesis of 4-hydroxy-4-(4-nitrophenyl)butan-2-one using L-proline as an organocatalyst.

| Reagent/Parameter | Quantity/Value |

| 4-Nitrobenzaldehyde | 1.51 g (10 mmol) |

| Acetone | 20 mL |

| L-Proline | 0.23 g (2 mmol, 20 mol%) |

| Reaction Temperature | Room Temperature |

| Reaction Time | 24-48 hours |

| Solvent for Work-up | Ethyl acetate, Water |

Procedure:

-

To a solution of 4-nitrobenzaldehyde in acetone, add L-proline.

-

Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the acetone under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-hydroxy-4-(4-nitrophenyl)butan-2-one.

Expected Yield: 70-85%

Synthesis of this compound via Reductive Amination

The conversion of the intermediate ketone to the target primary amine can be achieved through reductive amination. This process involves the in-situ formation of an imine with an ammonia source, followed by reduction.

Diagram of the Reductive Amination Workflow

Caption: Reductive amination of the ketone precursor.

Experimental Protocol: Reductive Amination with Sodium Cyanoborohydride

This protocol outlines a general procedure for the reductive amination of 4-(4-nitrophenyl)butan-2-one (assuming the hydroxyl group is first removed, or the reaction proceeds with the ketone functionality). A more direct approach from 4-(4-nitrophenyl)butan-2-one is also plausible.

| Reagent/Parameter | Quantity/Value |

| 4-(4-Nitrophenyl)butan-2-one | 1.93 g (10 mmol) |

| Ammonium Acetate | 7.71 g (100 mmol) |

| Methanol | 50 mL |

| Sodium Cyanoborohydride (NaBH₃CN) | 0.94 g (15 mmol) |

| Reaction Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| pH Adjustment | Acetic acid to pH 6-7 |

Procedure:

-

Dissolve 4-(4-nitrophenyl)butan-2-one and a large excess of ammonium acetate in methanol.

-

Adjust the pH of the solution to 6-7 by the dropwise addition of glacial acetic acid.

-

Add sodium cyanoborohydride portion-wise to the stirred solution.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Once the reaction is complete, carefully add 1 M HCl to quench the excess reducing agent (caution: gas evolution).

-

Make the solution basic (pH > 10) with the addition of aqueous NaOH.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Expected Yield: 50-70%

Application in the Synthesis of Pharmaceutical Intermediates

The 4-(4-aminophenyl)butan-2-amine scaffold, obtained after the reduction of the nitro group, is a key pharmacophore that can be utilized in the synthesis of various kinase inhibitors and other biologically active molecules.

General Pathway to Kinase Inhibitors

Many kinase inhibitors feature a substituted aniline moiety that interacts with the hinge region of the kinase active site. The 4-(4-aminophenyl)butan-2-amine scaffold provides a valuable starting point for the synthesis of such compounds.

Diagram of a Potential Synthetic Pathway

Caption: General scheme for kinase inhibitor synthesis.

Protocol: Reduction of the Nitro Group

Experimental Protocol: Catalytic Hydrogenation

| Reagent/Parameter | Quantity/Value |

| This compound | 1.94 g (10 mmol) |

| Palladium on Carbon (10 wt. %) | 0.1 g |

| Methanol or Ethanol | 50 mL |

| Hydrogen Gas | 1 atm (balloon) or higher pressure |

| Reaction Temperature | Room Temperature |

| Reaction Time | 2-6 hours |

Procedure:

-

Dissolve this compound in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere until the starting material is consumed (monitor by TLC).

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain 4-(4-aminophenyl)butan-2-amine, which can often be used in the next step without further purification.

Expected Yield: >95%

Data Summary

The following table summarizes typical analytical data for the synthesized compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected ¹H NMR Signals (indicative) |

| 4-hydroxy-4-(4-nitrophenyl)butan-2-one | C₁₀H₁₁NO₄ | 209.20 | Pale yellow solid | δ 8.2 (d, 2H), 7.5 (d, 2H), 5.2 (m, 1H), 2.8 (d, 2H), 2.2 (s, 3H) |

| This compound | C₁₀H₁₄N₂O₂ | 194.23 | Yellowish oil or low melting solid | δ 8.1 (d, 2H), 7.4 (d, 2H), 3.0 (m, 1H), 2.8 (t, 2H), 1.7 (m, 2H), 1.1 (d, 3H) |

| 4-(4-Aminophenyl)butan-2-amine | C₁₀H₁₆N₂ | 164.25 | Oil or solid | δ 7.0 (d, 2H), 6.6 (d, 2H), 3.5 (br s, 2H), 2.9 (m, 1H), 2.5 (t, 2H), 1.6 (m, 2H), 1.0 (d, 3H) |

Conclusion

This compound is a valuable intermediate for the synthesis of complex nitrogen-containing molecules. The protocols provided herein offer a reliable pathway for its synthesis and subsequent functionalization. The resulting 4-(4-aminophenyl)butan-2-amine scaffold holds significant promise for the development of novel pharmaceutical agents, particularly in the field of oncology and neurology. Further exploration of its reactivity and incorporation into diverse molecular frameworks is warranted for the discovery of new therapeutic leads.

Application Notes and Protocols for the Reductive Amination of 4-(4-nitrophenyl)butan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-(4-nitrophenyl)butan-2-amine via the reductive amination of 4-(4-nitrophenyl)butan-2-one. Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds, offering a versatile and efficient method for the synthesis of primary, secondary, and tertiary amines.[1] This protocol focuses on a one-pot synthesis utilizing sodium cyanoborohydride as a selective reducing agent, which is crucial for preserving the nitro functional group present in the substrate. The application of such methodologies is vital in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Introduction

The reductive amination of ketones and aldehydes is a fundamental transformation in organic synthesis, enabling the direct conversion of a carbonyl group into an amine.[1] This process typically involves the in-situ formation of an imine or iminium ion intermediate from the reaction of a carbonyl compound with an amine, followed by its reduction to the corresponding amine.[2] The choice of reducing agent is critical, especially when sensitive functional groups, such as nitro groups, are present. Reagents like sodium borohydride (NaBH₄) can be too reactive, potentially reducing the starting ketone or the nitro group.[3] In contrast, milder and more selective reducing agents such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they selectively reduce the iminium ion intermediate over the carbonyl and nitro functionalities.[2][4][5] This protocol details the use of sodium cyanoborohydride in a one-pot reaction, a common and efficient approach in synthetic chemistry.[5]

Experimental Protocol

This protocol outlines the reductive amination of 4-(4-nitrophenyl)butan-2-one to yield this compound.

Materials:

-

4-(4-nitrophenyl)butan-2-one

-

Ammonium acetate (CH₃COONH₄)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen source for inert atmosphere

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography elution

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(4-nitrophenyl)butan-2-one (1.0 eq).

-

Addition of Amine Source: Add ammonium acetate (10.0 eq) to the flask.

-

Solvent Addition: Add anhydrous methanol (approximately 0.2 M concentration of the ketone) to the flask.

-

Inert Atmosphere: Purge the flask with argon or nitrogen and maintain a positive pressure of the inert gas.

-

Initial Stirring: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Addition of Reducing Agent: In a separate vial, dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of anhydrous methanol. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up - Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of methanol).

-

Work-up - Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the reductive amination of aryl ketones, providing a comparative basis for the protocol described.

| Carbonyl Substrate | Amine Source | Reducing Agent | Solvent | Typical Yield (%) | Reference |

| 4-Phenylbutan-2-one | NH₃/H₂O | Fe/(N)SiC, H₂ | Not specified | 87 | Not specified in snippets |

| Various Aldehydes/Ketones | Various Amines | NaBH(OAc)₃ | DCE | 80-96 | [5] |

| Benzaldehyde | Ethylamine | NaBH₃CN | Not specified | 91 | [5] |

| 5-α-androstane-3,17-dione | Ammonium acetate | NaBH₃CN | Not specified | 100 (at C3) | [5] |

Logical Workflow of the Reductive Amination Protocol

References

- 1. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

Application Notes and Protocols for the Large-Scale Synthesis and Purification of 4-(4-Nitrophenyl)butan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis and purification of 4-(4-Nitrophenyl)butan-2-amine, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a robust two-stage process commencing with the synthesis of the precursor, 4-(4-nitrophenyl)butan-2-one, followed by its conversion to the target primary amine. This guide offers detailed experimental procedures, quantitative data, and process flow diagrams to ensure reproducibility and scalability.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their structural similarity to amphetamine and its analogues. The presence of a primary amine and a nitro-functionalized aromatic ring makes it a versatile building block for the synthesis of a wide range of biologically active molecules. The protocols outlined herein describe a reliable and scalable pathway to this important intermediate.

Overall Synthesis Strategy

The synthesis of this compound is achieved through a two-stage process. The first stage involves the synthesis of the ketone precursor, 4-(4-nitrophenyl)butan-2-one. The second stage focuses on the conversion of this ketone to the target primary amine. Two primary routes are presented for the second stage, offering flexibility based on available equipment and desired process parameters.

Caption: Overall synthesis workflow for 4-(4-Aminophenyl)butan-2-amine.

Stage 1: Synthesis of 4-(4-Nitrophenyl)butan-2-one

The precursor ketone is synthesized via an aldol condensation reaction between p-nitrobenzaldehyde and acetone. While various catalysts can be employed, this protocol details a scalable method.

Experimental Protocol: Aldol Condensation

Materials:

-

p-Nitrobenzaldehyde

-

Acetone

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Toluene

-

Water

Procedure:

-

In a suitable reactor, dissolve p-nitrobenzaldehyde in a mixture of acetone and water.

-

Cool the mixture to 0-5 °C with constant stirring.

-

Slowly add an aqueous solution of sodium hydroxide, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, neutralize the reaction mixture with a dilute solution of hydrochloric acid to a pH of ~7.

-

Extract the product into toluene.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain crude 4-(4-nitrophenyl)butan-2-one.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system like ethanol/water.

Quantitative Data for Stage 1

| Parameter | Value |

| Yield | 75-85% |

| Purity (after purification) | >98% (by HPLC) |

| Reaction Time | 12-16 hours |

| Reaction Temperature | 0-10 °C (addition), Room Temperature (reaction) |

Stage 2: Synthesis and Purification of this compound

Two effective routes are presented for the conversion of 4-(4-nitrophenyl)butan-2-one to the target amine. Route A involves a direct reductive amination, while Route B separates the amination and nitro reduction steps.

Route A: Leuckart Reaction (Reductive Amination and Nitro Reduction in a modified one-pot approach)

The Leuckart reaction provides a direct conversion of the ketone to the corresponding formamide, which is then hydrolyzed to the primary amine. The high temperatures of the Leuckart reaction can sometimes lead to the reduction of the nitro group.

Caption: Leuckart reaction workflow for amine synthesis.

Materials:

-

4-(4-Nitrophenyl)butan-2-one

-

Ammonium formate or Formamide and Formic acid

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Toluene

Procedure:

-

In a high-pressure reactor, charge 4-(4-nitrophenyl)butan-2-one and ammonium formate (or a mixture of formamide and formic acid).

-

Heat the mixture to 160-185 °C and maintain this temperature for 6-12 hours.[1]

-

Monitor the formation of the N-formyl intermediate by TLC or GC-MS.

-

After the reaction is complete, cool the mixture and slowly add concentrated hydrochloric acid.

-

Reflux the mixture for 4-8 hours to hydrolyze the formamide.

-

Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution to a pH of >12.

-

Extract the product with toluene.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

The crude amine can be purified by vacuum distillation or by forming a salt (e.g., hydrochloride or sulfate) and recrystallizing.

| Parameter | Value |

| Overall Yield | 50-65% |

| Purity (after purification) | >99% (by HPLC) |

| Reaction Time | 10-20 hours |

| Reaction Temperature | 160-185 °C (amination), Reflux (hydrolysis) |

Route B: Catalytic Reductive Amination and Subsequent Nitro Group Reduction